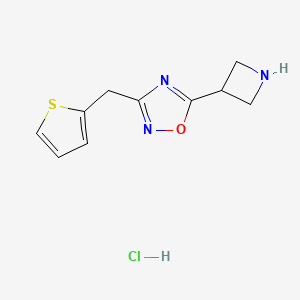

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1351644-48-8

Cat. No.: VC2578940

Molecular Formula: C10H12ClN3OS

Molecular Weight: 257.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351644-48-8 |

|---|---|

| Molecular Formula | C10H12ClN3OS |

| Molecular Weight | 257.74 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H |

| Standard InChI Key | UIONBAHUTGEDHN-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl |

| Canonical SMILES | C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl |

Introduction

Chemical Identity and Nomenclature

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride represents a heterocyclic compound comprising several functional groups. The compound combines an azetidine ring system, a thiophene moiety connected via a methylene bridge, and a 1,2,4-oxadiazole core structure, forming a hydrochloride salt. This specific molecular arrangement contributes to its potential biological activity and chemical reactivity.

The compound is identified by various systematic and indexing parameters as shown in Table 1:

| Parameter | Value |

|---|---|

| CAS Number | 1351644-48-8 |

| IUPAC Name | 5-(azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole;hydrochloride |

| Molecular Formula | C₁₀H₁₂ClN₃OS |

| Standard InChI | InChI=1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H |

| Standard InChIKey | UIONBAHUTGEDHN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl |

| PubChem Compound ID | 71778976 |

Structural Characteristics and Properties

Molecular Structure

The molecular structure of 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride features several distinct structural components:

-

A four-membered azetidine ring (azetidin-3-yl group)

-

A five-membered thiophene ring (2-thienyl group) connected via a methylene bridge

-

A five-membered 1,2,4-oxadiazole heterocyclic system

-

A hydrochloride salt formation

This structural arrangement creates a molecule with multiple nitrogen-containing centers and a sulfur-containing heterocycle, contributing to its chemical behavior and potential interaction with biological systems.

Physical and Chemical Properties

The compound possesses specific physicochemical properties that define its behavior in various experimental conditions, as summarized in Table 2:

| Property | Value |

|---|---|

| Molecular Weight | 257.74 g/mol |

| Physical Appearance | Solid (typical for hydrochloride salts) |

| Solubility | Likely soluble in polar solvents (characteristic of hydrochloride salts) |

| Melting Point | Data not available in search results |

| Boiling Point | Data not available in search results |

| Storage Conditions | Standard laboratory storage conditions recommended |

The molecular weight of 257.74 g/mol places this compound in the low-to-medium molecular weight category, which is typical for many drug-like molecules and research compounds.

Structural Components Analysis

Azetidine Moiety

-

The strained ring system can influence molecular conformation and binding properties

-

The nitrogen atom provides a potential site for hydrogen bonding

-

The conformational rigidity of the four-membered ring can impart specific spatial arrangements beneficial for receptor interactions

The azetidine ring's position at the 3-carbon creates a specific spatial orientation that may influence the compound's biological activity profile.

1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole heterocycle serves as a central structural element in this compound. This five-membered ring containing two nitrogen atoms and one oxygen atom has been extensively studied for its applications in medicinal chemistry. The 1,2,4-oxadiazole scaffold exhibits several characteristics of interest:

-

Metabolic stability compared to some other heterocycles

-

Hydrogen bond accepting capabilities

-

Bioisosteric replacement potential for esters and amides

-

Potential for π-stacking interactions

These properties make the 1,2,4-oxadiazole component a valuable pharmacophore in drug design and development.

Thiophene Component

The thiophene ring system, connected via a methylene bridge, introduces sulfur-containing aromatic character to the molecule. Thiophene-containing compounds are recognized for their:

-

Enhanced lipophilicity compared to benzene analogs

-

Unique electronic distribution affecting intermolecular interactions

-

Metabolic profile differing from purely carbon-based aromatics

-

Potential sulfur-based interactions with biological targets

The presence of the methylene linker between the thiophene and oxadiazole provides rotational flexibility, potentially allowing the molecule to adopt multiple conformations.

Comparative Analysis with Related Compounds

Structural Analogs

5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride belongs to a family of structurally related compounds. Analysis of these analogs provides valuable context for understanding the distinctive features of our target compound. Table 3 presents a comparison with several related compounds:

| Compound | Structural Difference | CAS Number | Molecular Formula |

|---|---|---|---|

| 5-Azetidin-3-yl-3-(3-thienyl)-1,2,4-oxadiazole hydrochloride | Thiophene directly attached at 3-position (no methylene linker) | 1426290-23-4 | C₉H₁₀ClN₃OS |

| 5-Azetidin-3-yl-3-(4-methoxyphenyl)-1,2,4-oxadiazole HCl | Methoxyphenyl instead of thienylmethyl | N/A | Varies |

| 5-Azetidin-3-yl-3-(3-methoxyphenyl)-1,2,4-oxadiazole HCl | Methoxyphenyl instead of thienylmethyl | N/A | Varies |

| 5-Azetidin-3-yl-3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazole HCl | Dihalogenated phenyl instead of thienylmethyl | N/A | Varies |

These structural analogs demonstrate the versatility of the azetidinyl-oxadiazole scaffold, which can accommodate various substituents at the 3-position of the oxadiazole ring .

| Supplier | Catalog ID | Available Quantities | Approx. Price Range (USD) |

|---|---|---|---|

| Vulcanchem | VC2578940 | Not specified | Not specified |

| ChemDiv | BB91-0004 | 0.5g - 25g | $500 - $2,700 |

The availability through multiple suppliers facilitates access for researchers interested in investigating this compound .

Synthesis and Chemical Reactivity

Chemical Reactivity Considerations

Based on its structural components, several chemical reactivity patterns can be anticipated:

-

The azetidine nitrogen could undergo N-alkylation or acylation reactions

-

The thiophene ring may participate in electrophilic aromatic substitution reactions

-

The oxadiazole ring generally exhibits stability to many reaction conditions but may undergo ring-opening under specific circumstances

-

The hydrochloride salt can be neutralized to generate the free base form

These reactivity patterns would inform further synthetic modifications or stability considerations in research applications.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods would be employed for purity assessment and analysis:

-

High-Performance Liquid Chromatography (HPLC)

-

Thin-Layer Chromatography (TLC)

-

Gas Chromatography (GC) if appropriate derivatization is performed

These analytical approaches would ensure the compound's identity and purity for research applications.

Future Research Directions

Structure-Activity Relationship Expansion

Future research could focus on expanding the structure-activity relationship profile of this compound and its analogs by:

-

Synthesizing derivatives with modifications to the thiophene ring

-

Varying the length or nature of the linker between the thiophene and oxadiazole

-

Introducing substituents on the azetidine ring

-

Exploring bioisosteric replacements for the oxadiazole core

Such studies would contribute to understanding the pharmacophoric elements essential for any observed biological activity.

Biological Evaluation Opportunities

Potential biological evaluation pathways could include:

-

Receptor binding assays for neurotransmitter systems

-

Enzyme inhibition studies

-

Cell-based functional assays

-

Computational docking studies to predict potential biological targets

These investigations would help establish the compound's biological activity profile and potential therapeutic relevance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume